![molecular formula C15H29N3O B15058042 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B15058042.png)
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide
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Overview
Description
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide typically involves multiple steps, including the formation of the cyclopropyl group and the piperidine ring. One common method involves the use of cyclopropylamine and 3-methylbutanoyl chloride as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide include:
- 2-amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide
- 2-amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)butyramide
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide, commonly referred to as a piperidine derivative, is a synthetic compound with potential pharmacological properties. Its structure includes a cyclopropyl group and a piperidine moiety, which suggest interactions with various biological targets, making it an interesting subject for medicinal chemistry research.
- Molecular Formula : C15H29N3O
- Molecular Weight : 267.41 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its ability to interact with neurotransmitter receptors due to its piperidine structure. This interaction is believed to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation and may contribute to antidepressant effects.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antidepressant Properties : Similar compounds have shown efficacy in treating mood disorders by modulating neurotransmitter levels.
- Neurotransmitter Modulation : The compound may influence the activity of neurotransmitters, potentially providing therapeutic effects in neurological disorders.
Case Studies
A study focused on the synthesis and biological evaluation of piperidine derivatives revealed that modifications in the piperidine ring could enhance antidepressant activity. The study utilized high-throughput screening methods to assess the pharmacological potential of these compounds against specific targets.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Properties |
---|---|---|---|
Compound A | Piperidine ring | Antidepressant | Selective serotonin reuptake inhibition |
Compound B | Cyclopropyl group | Analgesic | Opioid receptor modulation |
Compound C | Amine functional group | Antipsychotic | Dopamine receptor antagonism |
Target Compound | Cyclopropyl and piperidine moiety | Potential antidepressant | Unique interaction profile |
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical pathways, emphasizing the importance of optimizing reaction conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Properties
Molecular Formula |
C15H29N3O |
---|---|
Molecular Weight |
267.41 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(12-7-8-12)10-13-6-4-5-9-17(13)3/h11-14H,4-10,16H2,1-3H3/t13-,14?/m0/s1 |
InChI Key |
SHLMLSQCQHMCCX-LSLKUGRBSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C[C@@H]1CCCCN1C)C2CC2)N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCCN1C)C2CC2)N |
Origin of Product |
United States |
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